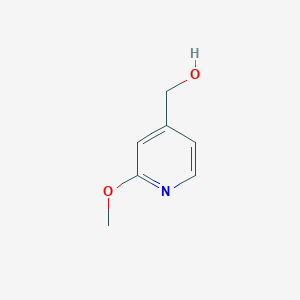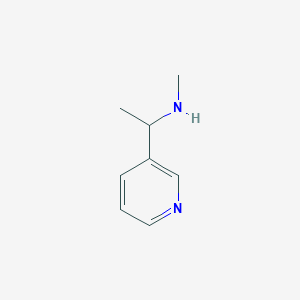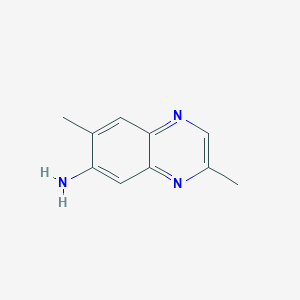
5-Methoxyisatoic anhydride
Overview
Description
5-Methoxyisatoic anhydride, with the chemical formula C10H7NO4, is an organic compound characterized by its methoxy and isatoic anhydride functional groups . This compound is known for its applications in organic synthesis and is commonly used as a reagent in the preparation of various derivatives and intermediates for pharmaceutical and agrochemical industries . It is a white solid that exhibits moderate stability under normal conditions and should be stored in a cool, dry place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most popular method for the preparation of isatoic anhydride and its derivatives, including 5-Methoxyisatoic anhydride, involves the cyclization of anthranilic acids. This process typically relies on phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts .
Industrial Production Methods
In industrial settings, the transformation of phthalic anhydride derivatives is a common approach for the preparation of isatoic anhydride and its derivatives. This method involves the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates . The process is efficient but may result in the formation of regioisomeric products when using unsymmetrically substituted phthalic anhydrides .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyisatoic anhydride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amines and other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include quinazolinediones, benzodiazepines, quinolinones, and various substituted derivatives .
Scientific Research Applications
5-Methoxyisatoic anhydride has a wide range of scientific research applications, including:
Mechanism of Action
The specific mechanism of action for 5-Methoxyisatoic anhydride is not well-documented. its effects are likely mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active molecules. These molecules may interact with specific molecular targets and pathways, contributing to their observed effects.
Comparison with Similar Compounds
Similar Compounds
Isatoic anhydride: The parent compound, which lacks the methoxy group.
6-Methoxyisatoic anhydride: A positional isomer with the methoxy group at a different position.
Quinazolinediones: Compounds with similar nitrogen-containing heterocyclic structures.
Uniqueness
5-Methoxyisatoic anhydride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the methoxy group enhances its solubility and reactivity compared to its parent compound, isatoic anhydride .
Properties
IUPAC Name |
6-methoxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAFNQOODJCVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958838 | |
| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37795-77-0 | |
| Record name | 5-Methoxyisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37795-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 37795-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)










![(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B51057.png)
